molecular formula C11H12FN B2716774 4-Fluoro-3-isopropyl-1H-indole CAS No. 1779130-10-7

4-Fluoro-3-isopropyl-1H-indole

Cat. No.: B2716774
CAS No.: 1779130-10-7
M. Wt: 177.222
InChI Key: IGSHJUARCAZISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and isopropyl groups to the indole nucleus can enhance its biological activity and chemical stability.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4-fluoro-3-isopropyl-1h-indole, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities and therapeutic possibilities . This suggests that this compound may influence a variety of biochemical pathways, leading to downstream effects that contribute to its biological activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound has a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . For 4-Fluoro-3-isopropyl-1H-indole, the starting materials would include a fluorinated phenylhydrazine and an isopropyl-substituted ketone.

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to improve yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to introduce various substituents onto the indole ring . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-isopropyl-1H-indole can undergo various chemical reactions, including:

    Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated indole derivatives, while oxidation can produce indole-2-carboxylic acid derivatives .

Scientific Research Applications

4-Fluoro-3-isopropyl-1H-indole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-isopropyl-1H-indole is unique due to the combined presence of fluorine and isopropyl groups, which can enhance its biological activity, chemical stability, and binding affinity compared to other indole derivatives .

Properties

IUPAC Name

4-fluoro-3-propan-2-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN/c1-7(2)8-6-13-10-5-3-4-9(12)11(8)10/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSHJUARCAZISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CNC2=C1C(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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